
(R)-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a 6-amino-1-hydroxyhexane backbone. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method involves the reaction of 6-amino-1-hydroxyhexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of the corresponding alkyl chloride.
Applications De Recherche Scientifique
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
6-(Boc-amino)-1-hexanol: A compound similar to ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate but with a hydroxyl group instead of an amino group.
Uniqueness
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of the amino group. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required .
Propriétés
Formule moléculaire |
C11H24N2O3 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-6-amino-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m1/s1 |
Clé InChI |
HMYNSIWLDDOZIQ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCCCN)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


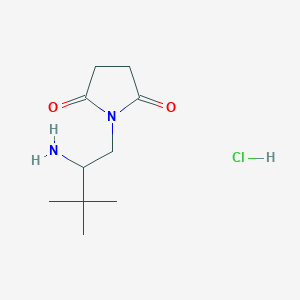
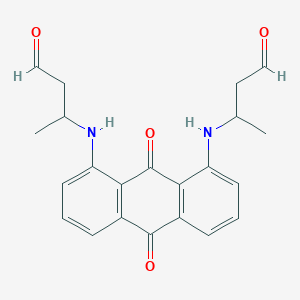
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)

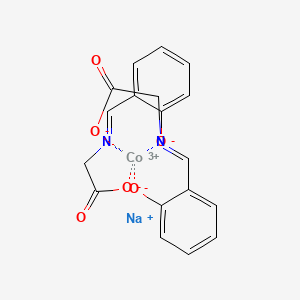

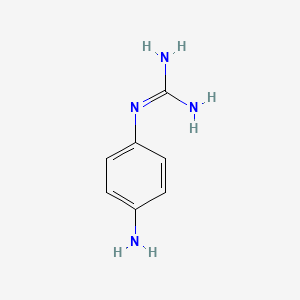

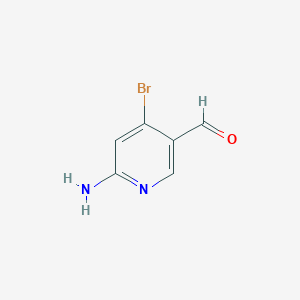

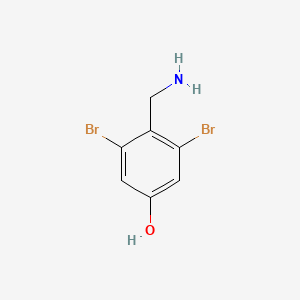
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
